(-)-alpha-Thujene

Descripción general

Descripción

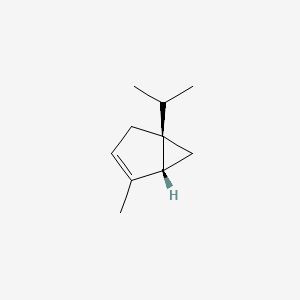

(-)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (+)-alpha-thujene.

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

(-)-alpha-Thujene, a bicyclic monoterpene, is primarily found in the essential oils of various plants, such as Salvia officinalis (sage), Citrus reticulata (mandarin), and Juniperus scopulorum (rocky mountain juniper) . Its molecular formula is , with a molecular weight of 136.23 g/mol. The compound is characterized by its volatile nature and distinct aroma, making it valuable in the fragrance industry.

Agricultural Applications

Pest Control:

Recent studies have highlighted the potential of this compound as a natural insecticide. Research indicates that it can act as an oviposition inhibitor for pests such as the Pine cone borer (Conophthorus spp.). The increase in this compound concentration in damaged pine cones suggests its role in deterring pest oviposition . This property can be harnessed for developing eco-friendly pest control strategies.

Plant Growth Regulation:

The compound has also been studied for its effects on plant growth and development. Its application in agricultural practices may enhance plant resilience against biotic stressors, promoting healthier crop yields.

Medical Applications

Antimicrobial Properties:

this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on essential oils containing this compound showed effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use as a natural preservative in food products .

Antioxidant Activity:

The compound has demonstrated notable antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its therapeutic potential .

Anti-inflammatory Effects:

Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory conditions. Its mechanism involves modulation of inflammatory pathways, although more detailed studies are required to elucidate these effects fully .

Food Technology Applications

Natural Preservative:

Due to its antimicrobial and antioxidant properties, this compound can be utilized as a natural preservative in food products. Its incorporation into food formulations could reduce reliance on synthetic preservatives, appealing to health-conscious consumers .

Flavoring Agent:

The pleasant aroma of this compound allows it to be used as a flavoring agent in the food industry. Its application can enhance the sensory profile of various food products, contributing to consumer acceptance and satisfaction.

Case Studies

Propiedades

Número CAS |

3917-48-4 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

(1R)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m1/s1 |

Clave InChI |

KQAZVFVOEIRWHN-NXEZZACHSA-N |

SMILES |

CC1=CCC2(C1C2)C(C)C |

SMILES isomérico |

CC1=CC[C@]2([C@@H]1C2)C(C)C |

SMILES canónico |

CC1=CCC2(C1C2)C(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.